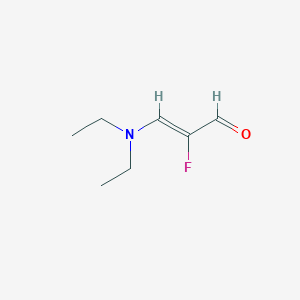

(2Z)-3-(diethylamino)-2-fluoroprop-2-enal

CAS No.: 152873-64-8

Cat. No.: VC7905990

Molecular Formula: C7H12FNO

Molecular Weight: 145.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 152873-64-8 |

|---|---|

| Molecular Formula | C7H12FNO |

| Molecular Weight | 145.17 g/mol |

| IUPAC Name | (Z)-3-(diethylamino)-2-fluoroprop-2-enal |

| Standard InChI | InChI=1S/C7H12FNO/c1-3-9(4-2)5-7(8)6-10/h5-6H,3-4H2,1-2H3/b7-5- |

| Standard InChI Key | DBQGWMLUZOCKAE-ALCCZGGFSA-N |

| Isomeric SMILES | CCN(CC)/C=C(/C=O)\F |

| SMILES | CCN(CC)C=C(C=O)F |

| Canonical SMILES | CCN(CC)C=C(C=O)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture and Stereochemistry

The compound’s IUPAC name, (2Z)-3-(diethylamino)-2-fluoroprop-2-enal, reflects its core structure: a three-carbon chain (prop-2-enal) with a fluorine atom at the second carbon and a diethylamino group (-N(C₂H₅)₂) at the third carbon. The Z-configuration is critical, as it places the higher-priority groups (fluorine and diethylamino) on the same side of the double bond, creating a cis arrangement that impacts reactivity and intermolecular interactions . The aldehyde functional group at the first carbon introduces electrophilic character, making the compound susceptible to nucleophilic additions.

Synthesis and Reactivity

Chemical Reactivity

The compound’s reactivity is dominated by three functional groups:

-

Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions, hydride reductions) and condensations (e.g., formation of imines with amines).

-

Fluorine Atom: Withdraws electron density via inductive effects, polarizing the double bond and increasing electrophilicity at the β-carbon.

-

Diethylamino Group: Acts as an electron-donating group, stabilizing carbocation intermediates in acid-catalyzed reactions.

Notable reactions include:

-

Michael Additions: The α,β-unsaturated aldehyde system serves as a Michael acceptor, enabling conjugate additions of nucleophiles like thiols or enolates.

-

Cycloadditions: Participation in Diels-Alder reactions with dienes to form six-membered rings.

| Property | (2Z)-3-(Diethylamino)-2-fluoroprop-2-enal | 3-(Dimethylamino)-2-(3-fluorophenyl)prop-2-enal |

|---|---|---|

| Molecular Formula | C₇H₁₂FNO | C₁₁H₁₂FNO |

| Molecular Weight | 145.175 g/mol | 193.22 g/mol |

| Substituents | Diethylamino, fluorine | Dimethylamino, fluorophenyl |

| XLogP3 (Lipophilicity) | ~1.5 (estimated) | 1.8 |

| Potential Applications | Enzyme inhibition, synthetic intermediate | Pharmacological studies, drug discovery |

The fluorophenyl analog’s higher molecular weight and lipophilicity (XLogP3 = 1.8) suggest enhanced membrane permeability, making it more suitable for in vivo studies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume